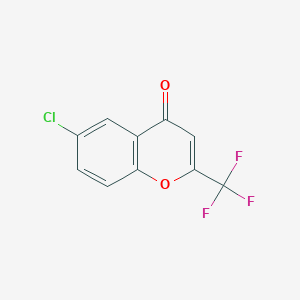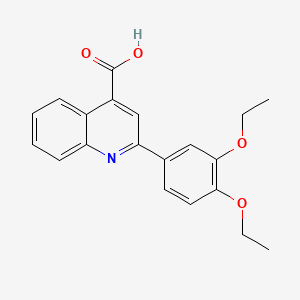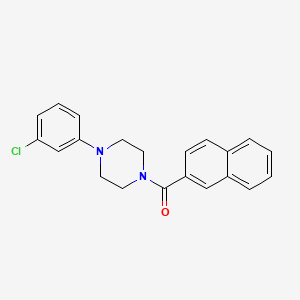![molecular formula C17H25N3O B5652191 N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide](/img/structure/B5652191.png)
N~1~-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-isopropylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as mono-hydroxylated and dihydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline, involves reduction processes and optical resolution. The mono-hydroxylated metabolites were synthesized through the reduction of tricyclic ketones followed by optical resolution using (+)-di-p-toluoyl-D-tartaric acid, while the dihydroxylated metabolites were obtained by reducing the tricyclic diketone with NaBH4 (Komatsu et al., 1995); (Komatsu et al., 1996).
Molecular Structure Analysis
The molecular structure of related quinoline derivatives has been extensively characterized through various techniques such as 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis, revealing their intricate structural details and confirming their ionic nature with bromide as the counterion (Faizi et al., 2018).
Chemical Reactions and Properties
Catalytic formal [4 + 1] isocyanide-based cycloaddition has been employed for the synthesis of 1H-cyclopenta[b]quinolin-1-one derivatives, demonstrating an efficient strategy for constructing these molecules. This method involves cycloaddition of isocyanides followed by imine-enamine tautomerization and air oxidation (Motaghi et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of this compound in different environments. Although specific details on N1-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-N2-isopropylglycinamide are not available in the retrieved literature, related compounds have been studied for their crystal packing and molecular interactions, providing insights into their stability and solubility (Sakurai et al., 2010).
properties
IUPAC Name |
N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(propan-2-ylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-11(2)18-10-16(21)20-17-12-6-3-4-8-14(12)19-15-9-5-7-13(15)17/h11,18H,3-10H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABPRHHQGTZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)NC1=C2CCCC2=NC3=C1CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-2-oxoethyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5652125.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5652131.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5652147.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5652160.png)
![2-{4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5652170.png)
![(4S)-1-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5652174.png)

![2-amino-4-(3-hydroxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5652187.png)
![rel-(1S,6R)-3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652190.png)
![4-methyl-1-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2(1H)-quinolinone](/img/structure/B5652198.png)


![3-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5652238.png)